molecular formula C10H11NO4 B061094 O-Acetyl-N-carbobenzoxyhydroxylamine CAS No. 180798-01-0

O-Acetyl-N-carbobenzoxyhydroxylamine

Cat. No. B061094
M. Wt: 209.2 g/mol
InChI Key: YEIRDDKOGLZHLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of O-Acetyl-N-carbobenzoxyhydroxylamine and related compounds involves multiple steps, including benzoylation, acetylation, oximation, and esterification processes. For instance, Zhao et al. (2011) described the synthesis of a two-photon carbazole photoinitiator starting from N-ethylcarbazole through successive o-methyl benzoylation and acetylation, followed by oximation and esterification, achieving a moderate yield of 76.9% (Zhao et al., 2011). Dhanju and Crich (2016) developed a method for preparing diverse N,N,O-trisubstituted hydroxylamines by partial reduction and acetylation of N-acyloxy secondary amines (Dhanju & Crich, 2016).

Molecular Structure Analysis

Structural characterization of synthesized compounds is crucial for understanding their reactivity and properties. Techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy are commonly employed for this purpose. For example, the structure of carbazole derivatives synthesized by Zhao et al. was confirmed using these techniques, highlighting the importance of structural analysis in the synthesis process (Zhao et al., 2011).

Chemical Reactions and Properties

O-Acetyl-N-carbobenzoxyhydroxylamine participates in various chemical reactions, including esterification and oximation, which are essential for synthesizing more complex organic molecules. Darbeau et al. (2005) investigated the reaction of N-carbobenzoxy-O-carbobenzoxyhydroxylamine with dimethyl sulfoxide, demonstrating its reactivity and the formation of unique products (Darbeau et al., 2005).

Scientific Research Applications

Enzyme Activity and Metabolic Pathways

  • Metabolic Activation of Aromatic Amines : Studies have explored the role of enzymes like N-acetyltransferase (NAT) and O-acetyltransferase (OAT) in the metabolic activation of aromatic amines, which are implicated in carcinogenic processes. These enzymes catalyze the acetylation of aromatic amines, affecting their bioactivation and detoxification pathways. The polymorphic nature of these enzymes suggests variability in susceptibility to cancer among individuals due to differences in metabolic activity (Land et al., 1989; Kawakubo et al., 1988).

  • Acetyltransferase in Cancer Research : Further research into acetyltransferase activities has provided insights into the metabolic pathways associated with carcinogen-DNA adduct formation in the human urinary bladder. The study highlighted the significant role of NAT1 and NAT2 enzymes in the bioactivation process leading to covalent DNA adducts, which are key events in carcinogenesis (Badawi et al., 1995).

Chemical Synthesis and Biochemical Studies

  • Synthesis of N-epsilon-Acetyl-N-epsilon-hydroxy-L-lysine : Research on the synthesis of siderophore components, like N-epsilon-acetyl-N-epsilon-hydroxy-L-lysine, demonstrates the use of O-Acetyl-N-carbobenzoxyhydroxylamine derivatives in creating iron-binding constituents of microbial siderophores. This highlights its application in synthesizing bioactive molecules and studying microbial iron acquisition (Hu & Miller, 1994).

  • Novel Psychoactive Substances Metabolism : The metabolism of novel psychoactive substances, such as 2C-B-Fly-NBOMe, involves pathways like O-demethylation, hydroxylation, and N-acetylation, where derivatives similar to O-Acetyl-N-carbobenzoxyhydroxylamine play a role in understanding the metabolic fate of these substances (Šuláková et al., 2021).

Safety And Hazards

The compound should be handled with care to prevent the dispersion of dust . Hands and face should be washed thoroughly after handling . A local exhaust should be used if dust or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

phenylmethoxycarbonylamino acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIRDDKOGLZHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449659
Record name benzyl (acetyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Acetyl-N-carbobenzoxyhydroxylamine

CAS RN

180798-01-0
Record name benzyl (acetyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[(Benzyloxy)carbonyl]amino acetate is prepared from N-(benzyloxycarbonyl) hydroxylamine and acetyl chloride according to Scheme 1. (1.24 g, 33%), 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.18 (1H, br. s.), 7.32-7.45 (5H, m), 5.22 (2H, s), 2.22 (3H, s).
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